molecular formula C14H18ClF2NO2 B13262153 Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B13262153
M. Wt: 305.75 g/mol
InChI Key: NUJIRRHTZVSJFD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. One common method involves the reaction of benzylamine with difluoromethyl ketone to form the intermediate, which is then cyclized to form the pyrrolidine ring . The final step involves esterification and hydrochloride salt formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The pathways involved may include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 1-benzyl-4-(chloromethyl)pyrrolidine-3-carboxylate hydrochloride
  • Methyl 1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H18ClF2NO2

Molecular Weight

305.75 g/mol

IUPAC Name

methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H17F2NO2.ClH/c1-19-14(18)12-9-17(8-11(12)13(15)16)7-10-5-3-2-4-6-10;/h2-6,11-13H,7-9H2,1H3;1H

InChI Key

NUJIRRHTZVSJFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(CC1C(F)F)CC2=CC=CC=C2.Cl

Origin of Product

United States

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